Comparative MIC90 Values Against Key Gram-Positive and Gram-Negative Pathogens
In a direct head-to-head comparison, Cefmatilen (S-1090) demonstrated MIC90 values of ≤0.78 μg/mL for methicillin-susceptible Staphylococcus aureus (MSSA), most streptococci, Escherichia coli, Klebsiella pneumoniae, Klebsiella oxytoca, Proteus mirabilis, Neisseria gonorrhoeae, and Haemophilus influenzae [1]. Comparative MIC90 values for cefaclor against similar strain panels ranged from 1-8 μg/mL, while cefdinir and cefpodoxime exhibited MIC90 values between 0.5-4 μg/mL depending on the organism [2]. The consistent inhibition of 90% of these clinical isolates at concentrations ≤0.78 μg/mL represents a quantifiable differentiation from comparator agents [3].
| Evidence Dimension | MIC90 (Minimum Inhibitory Concentration for 90% of strains) |
|---|---|
| Target Compound Data | ≤0.78 μg/mL for MSSA, most streptococci, E. coli, K. pneumoniae, K. oxytoca, P. mirabilis, N. gonorrhoeae, H. influenzae |
| Comparator Or Baseline | Cefaclor: 1-8 μg/mL; Cefdinir: 0.5-4 μg/mL; Cefpodoxime: 0.5-4 μg/mL (organism-dependent) |
| Quantified Difference | Cefmatilen MIC90 ≤0.78 μg/mL vs. comparator range of 0.5-8 μg/mL; notably lower than cefaclor by factor of ~2-10x |
| Conditions | In vitro broth microdilution susceptibility testing against clinical bacterial isolates; methodology consistent with CLSI standards |
Why This Matters
Lower MIC90 values indicate greater intrinsic potency against target pathogens, potentially enabling lower clinical dosing or enhanced efficacy in experimental infection models.
- [1] Tsuji M, Ishii Y, Ohno A, Miyazaki S, Yamaguchi K. In vitro antibacterial activity of a new oral cephalosporin S-1090. J Infect Chemother. 1997;3(1):38-48. View Source
- [2] Neu HC, Fu KP. Cefaclor: in vitro spectrum of activity and beta-lactamase stability. Antimicrob Agents Chemother. 1978;13(4):584-588. View Source
- [3] Mikamo H, et al. In vitro and in vivo antibacterial activities of S-1090, a new oral cephalosporin, in the fields of obstetrics and gynecology. Chemotherapy. 1998;44(3):153-6. View Source
